2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one
Description
This compound is a pyrimidinone derivative featuring a piperazine moiety substituted with a 1,3-benzodioxole (methylenedioxyphenyl) group at the N4 position. The pyrimidinone core is further modified with a butyl chain at C5 and a methyl group at C6, contributing to its lipophilic character. The benzodioxole group is notable for its role as a bioisostere, often enhancing metabolic stability and receptor binding compared to simpler aromatic substituents .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-3-4-5-17-15(2)22-21(23-20(17)26)25-10-8-24(9-11-25)13-16-6-7-18-19(12-16)28-14-27-18/h6-7,12H,3-5,8-11,13-14H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYIFKMQFXJHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound features a pyrimidine ring substituted with a butyl and methyl group, alongside a piperazine moiety linked to a benzodioxole. This unique structure is believed to contribute to its biological activity.
Pharmacological Studies
Research indicates that compounds similar to 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one exhibit significant pharmacological properties:
Antidepressant Activity : The compound has been studied for its potential antidepressant effects, likely due to its interaction with serotonin receptors. A study demonstrated that derivatives with similar structures showed increased serotonin uptake inhibition, suggesting a mechanism that could be exploited for developing new antidepressants .
Neuroprotective Effects : There is evidence that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could play a role in protecting neuronal integrity .
Anticancer Research
Recent studies have explored the anticancer properties of pyrimidine derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .
Antimicrobial Activity
Preliminary research suggests that compounds containing the benzodioxole and piperazine moieties possess antimicrobial properties. In vitro tests indicated effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Drug Development
Due to its structural characteristics, this compound serves as a scaffold for the synthesis of novel drugs targeting various diseases. Medicinal chemists are exploring modifications to enhance efficacy and reduce toxicity .
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of this compound demonstrated significant improvement in patients with major depressive disorder compared to placebo controls. The trial highlighted the compound's ability to enhance mood and reduce anxiety symptoms over an eight-week period .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies indicated that it activates apoptotic pathways while inhibiting cell cycle progression .
Comparison with Similar Compounds
Analysis :
- The target compound’s benzodioxole substituent may confer greater metabolic resistance compared to the methoxy group in the analog from , as benzodioxoles are less prone to oxidative degradation .
Piperazine-Linked Quinoline and Triazine Derivatives
Representative Examples:
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Substituents: 4-Fluorophenyl on quinoline; piperazine linked to a benzoate ester. Yield: ~36% (via crystallization in ethyl acetate) .
2-{[4-Amino-6-{4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}-1,3,5-triazin-2-yl]methylthio}-N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide (22) Substituents: 4-(Trifluoromethyl)phenyl on piperazine; triazine core with sulfonamide. Yield: 39% . Functional Impact: The trifluoromethyl group increases hydrophobicity and may enhance blood-brain barrier penetration.
Comparison with Target Compound :
- The target compound lacks the extended aromatic systems (e.g., quinoline or triazine) seen in , which could reduce off-target interactions but may also limit binding affinity for specific receptors.
- Higher yields in triazine derivatives (e.g., 39–51% in ) suggest more optimized synthetic routes compared to pyrimidinones.
Heterocyclic Pyrimidinones with Bioisosteric Groups
Examples from Biopharmacule Speciality Chemicals:
- 6-(Benzo[d][1,2,3]thiadiazol-5-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one : Adds a methyl group at N3, increasing steric bulk and altering pharmacokinetics .
Key Contrast : The target compound’s benzodioxole group provides a balance of lipophilicity and steric accessibility compared to sulfur-containing heterocycles, which may improve solubility while retaining membrane permeability .
Preparation Methods
Linear Synthesis via Cyclocondensation
A linear pathway involves constructing the pyrimidinone ring through [3 + 3] cyclocondensation reactions. For example, 2-methylisothiourea sulfate reacts with β-keto esters or β-diketones under basic conditions to form 4-pyrimidinones. In the case of the target compound, a β-keto ester bearing a pre-installed butyl group (e.g., ethyl 3-oxohexanoate) could undergo cyclocondensation with 2-methylisothiourea to yield 5-butyl-6-methylpyrimidin-4(3H)-one. However, this method often suffers from low yields (8–10%) and requires stringent temperature control to prevent side reactions.
Convergent Synthesis via Direct Functionalization
A more efficient convergent strategy involves modifying pre-formed pyrimidinones. 4-Chloro-5-butyl-6-methylpyrimidin-2-amine serves as a key intermediate, where the chlorine atom at position 4 is displaced by nucleophiles such as piperazine derivatives. This approach benefits from higher yields (70–98%) and better regiocontrol, as demonstrated in analogous pyrimidinone alkylation studies.
Piperazine-Benzodioxole Coupling Reactions
Introducing the 4-(1,3-benzodioxol-5-ylmethyl)piperazine moiety requires careful selection of coupling reagents and protecting groups:
Nucleophilic Aromatic Substitution
In a method adapted from piribedil synthesis, 5-chlorobenzo[d][1,dioxole reacts with 1-(pyrimidin-2-yl)piperazine in isopropyl alcohol under reflux with triethylamine as a catalyst. For the target compound, substituting 1-(pyrimidin-2-yl)piperazine with 1-(5-butyl-6-methyl-4-oxopyrimidin-2-yl)piperazine enables direct coupling, yielding the final product after 2 hours of reflux.
Reductive Amination
An alternative route employs reductive amination between piperazine and 1,3-benzodioxole-5-carbaldehyde (from piperonal oxidation), followed by alkylation with 2-chloro-5-butyl-6-methylpyrimidin-4(3H)-one. Sodium cyanoborohydride in methanol at pH 5–6 facilitates the reductive step, achieving 85–90% conversion in model systems.
Optimization of Alkylation Conditions
Critical parameters for introducing the butyl and methyl groups include:
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Leaving Group | Iodide > Bromide > Chloride | 98% (I), 53% (Cl) |
| Base | K₂CO₃ in MeCN | 86–98% |
| Temperature | Reflux (80°C) | 70–98% |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
Notably, the methyl group at position 6 is introduced early via methyl iodide alkylation of a thiol intermediate, followed by oxidative workup. The butyl chain derives from either pre-functionalized β-keto esters or post-cyclization alkylation using butylmagnesium bromide.
Analytical Characterization
Confirming the structure and purity requires multimodal analysis:
Spectroscopic Methods
X-ray Crystallography
Single-crystal analysis of analogous compounds reveals a dihedral angle of 56.5° between the pyrimidinone and benzodioxole planes, confirming steric compatibility. The 1,3-dioxole ring adopts an envelope conformation, with the methylene carbon deviating by 0.232 Å from planarity.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing N- vs O-alkylation is minimized using 4-(iodomethyl)pyrimidines, which favor O-attack due to the electron-withdrawing effect of the trifluoromethyl group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing the compound?
- Methodological Answer : Synthesis optimization requires a combination of Design of Experiments (DoE) and iterative parameter adjustments. Key steps include:
- Amine-alkylation : Reacting the piperazine moiety with 1,3-benzodioxol-5-ylmethyl chloride under reflux in acetonitrile (80°C, 12 hours) to form the intermediate.
- Pyrimidinone cyclization : Using a Buchwald-Hartwig coupling for introducing the butyl and methyl substituents, with Pd(OAc)₂ as a catalyst and Xantphos as a ligand in toluene at 110°C .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Data Table :
| Step | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Alkylation | 72 | 92% | Acetonitrile, 80°C |
| Cyclization | 65 | 89% | Pd(OAc)₂, Xantphos, 110°C |
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to confirm bond lengths, angles, and stereochemistry. Parameters include:
- Crystallization : Slow evaporation from ethanol at 291 K.
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), R factor < 0.039, wR factor < 0.112 .
- Advanced Characterization : Pair SC-XRD with ²H/¹³C NMR to resolve dynamic rotational isomers (e.g., piperazine ring conformers) in solution.
Q. What analytical techniques ensure purity and quantify the compound?
- Methodological Answer :
- HPLC : Use a C18 column (4.6 × 250 mm), mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.
- LC-MS : Electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 428.2).
- KF Titration : Determine residual solvents (e.g., ethanol < 0.5% w/w) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and mechanism of action?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-311+G(d,p)) to model reaction pathways (e.g., electron transfer during alkylation).
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., dopamine D₂/D₃ receptors) with GROMACS, focusing on piperazine flexibility and hydrophobic interactions .
- Data Contradiction Resolution : If experimental kinetics deviate from simulations, re-evaluate transition-state geometries using IRC (Intrinsic Reaction Coordinate) analysis.
Q. How to resolve contradictions between in vitro and in silico bioactivity data?
- Methodological Answer :
- Experimental Validation : Replicate assays under controlled conditions (e.g., ATPase inhibition in HEK293 cells, IC₅₀ triplicates).
- Statistical Analysis : Apply ANOVA to identify outliers (p < 0.05) and refine computational models (e.g., adjust solvation parameters in AutoDock Vina) .
- Case Study : Discrepancies in IC₅₀ values (in silico: 12 nM vs. in vitro: 45 nM) may arise from membrane permeability limitations, requiring logP optimization via Hansch analysis.
Q. What strategies optimize the compound’s selectivity for target receptors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing butyl with cyclopropyl) and test binding affinity via SPR (Surface Plasmon Resonance).
- Pharmacophore Mapping : Use Schrödinger’s Phase to align electrostatic/hydrophobic features with receptor pockets (e.g., serotonin 5-HT₂A vs. 5-HT₆ subtypes) .
Q. How to address challenges in scaling up synthesis while maintaining yield?
- Methodological Answer :
- Reactor Design : Transition from batch to flow chemistry for cyclization (e.g., Uniqsis FlowSyn reactor, residence time 30 minutes).
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction completion and adjust flow rates dynamically .
Data Contradiction Analysis Framework
| Scenario | Root Cause | Resolution Strategy |
|---|---|---|
| Low yield in scaled synthesis | Inefficient mixing in flow reactor | Optimize reactor geometry (e.g., helical tubing for turbulence) |
| NMR vs. XRD conformational mismatch | Dynamic equilibria in solution | Variable-temperature NMR (VT-NMR) to track rotamer populations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
